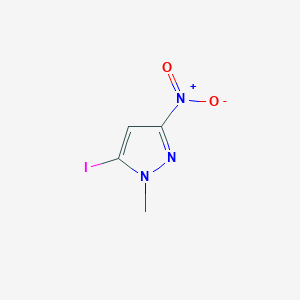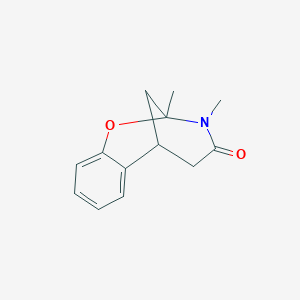![molecular formula C13H14N4O3 B10903925 N-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B10903925.png)
N-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-3,5-dimethyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-[(E)-1-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]AMINE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The compound features a pyrazole ring substituted with methyl groups and a methoxy-nitrophenyl group attached through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-[(E)-1-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]AMINE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Condensation Reaction: The final step involves the condensation of the pyrazole derivative with 4-methoxy-3-nitrobenzaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃), potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-[(E)-1-(4-HYDROXY-3-NITROPHENYL)METHYLIDENE]AMINE
- N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-[(E)-1-(4-METHOXY-3-CHLOROPHENYL)METHYLIDENE]AMINE
Uniqueness
The presence of the methoxy and nitro groups in N-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-N-[(E)-1-(4-METHOXY-3-NITROPHENYL)METHYLIDENE]AMINE imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C13H14N4O3 |
|---|---|
Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-methoxy-3-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H14N4O3/c1-8-13(9(2)16-15-8)14-7-10-4-5-12(20-3)11(6-10)17(18)19/h4-7H,1-3H3,(H,15,16) |
InChI Key |
OCSDOMZAQAODDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)N=CC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol](/img/structure/B10903848.png)
![5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10903849.png)
![N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B10903850.png)
![N'',N'''-bis{(E)-[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}carbonohydrazide](/img/structure/B10903852.png)
![1-ethyl-5-methyl-4-[(trimethylsilyl)ethynyl]-1{H}-pyrazole](/img/structure/B10903854.png)



![N-(2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxoethyl)-N-phenylbenzamide (non-preferred name)](/img/structure/B10903893.png)
![4-(2-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl)-N-(3-nitrophenyl)-4-oxobutanamide](/img/structure/B10903907.png)
![2-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B10903914.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10903929.png)
![N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10903934.png)
![2-Amino-4-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B10903941.png)
